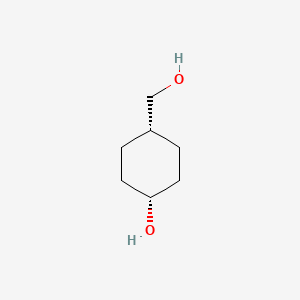

trans-4-(Hydroxymethyl)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRZISGVNOKTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297079, DTXSID701301327 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-27-6, 3685-24-3 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to trans-4-(Hydroxymethyl)cyclohexanol: Synthesis, Characterization, and Applications for the Modern Researcher

This guide provides an in-depth technical exploration of this compound, a versatile bifunctional molecule critical to various research and development sectors. Designed for chemists, materials scientists, and drug development professionals, this document moves beyond surface-level data to explain the underlying principles of its synthesis, purification, analysis, and application. We will delve into the causality behind methodological choices, ensuring that the protocols described are not merely instructional but also self-validating and grounded in established chemical principles.

Long-Tail, SEO-Driven Keywords for Scientific Researchers

To facilitate discoverability among its target audience, this guide is optimized for the following specific, intent-driven search queries:

-

Synthesis & Production:

-

Stereoselective synthesis of this compound

-

Reduction of 4-oxocyclohexanecarboxylate derivatives

-

Biocatalytic synthesis of chiral cyclohexanediols

-

High-yield synthesis of 1,4-disubstituted cyclohexanes

-

Purification of this compound from cis isomer

-

Industrial scale-up of cyclohexanedimethanol production

-

This compound synthesis from cyclohexene

-

-

Analytical & Characterization:

-

This compound NMR spectral assignment

-

FTIR analysis of intermolecular hydrogen bonding in diols

-

GC-MS protocol for cyclohexanol derivative purity analysis

-

HPLC method for separating cis/trans diol isomers

-

Determining the melting point of crystalline diols

-

This compound reference standards

-

-

Applications & Derivatives:

-

This compound as a monomer for polyesters

-

Use of cyclohexanediols in liquid crystal synthesis

-

Pharmaceutical intermediates with a 1,4-cyclohexane scaffold

-

Esterification reactions of this compound

-

Building block for novel fragrance compounds

-

Derivatization of hydroxymethyl groups on a cyclohexane ring

-

-

Properties & Safety:

-

Solubility of this compound in organic solvents

-

Thermodynamic stability of trans vs. cis cyclohexanediols

-

Material Safety Data Sheet for CAS 3685-27-6

-

Safe handling procedures for powdered diols

-

Chemical compatibility of this compound

-

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 3685-27-6) is a cycloaliphatic diol featuring a cyclohexane ring substituted with a hydroxyl group and a hydroxymethyl group in a 1,4-trans configuration.[1][2] This specific stereochemistry, where the substituents are on opposite sides of the ring's plane, imparts significant thermodynamic stability compared to its cis-isomer by minimizing steric strain.[1] Its bifunctional nature, possessing two primary hydroxyl groups with different steric environments, makes it a highly valuable and versatile building block in organic synthesis.[1]

The compound typically appears as a white to off-white crystalline solid at room temperature.[1] Its amphiphilic character, stemming from the nonpolar cyclohexane backbone and the polar hydroxyl groups, dictates its unique solubility profile. It exhibits high solubility in polar protic solvents like methanol due to extensive hydrogen bonding but has limited solubility in nonpolar hydrocarbons.[1]

| Property | Value | Source(s) |

| CAS Number | 3685-27-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₄O₂ | [1][3] |

| Molecular Weight | 130.18 - 130.19 g/mol | [1][3][6] |

| Appearance | White to almost white crystalline solid/powder | [1][7] |

| Melting Point | ~104 °C | [1] |

| IUPAC Name | (1r,4r)-4-(hydroxymethyl)cyclohexan-1-ol | [1][8] |

| Purity (Research Grade) | ≥98.0% | [3][7] |

| Storage Temperature | Room temperature, inert atmosphere | [3] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a study in stereochemical control. The choice of synthetic route is dictated by factors such as desired purity, yield, scalability, and the availability of starting materials.

Key Synthetic Pathways

Several established routes are employed for its synthesis:

-

Reduction of Ketone Derivatives: This is a common and reliable laboratory-scale method. It typically starts from a 4-substituted cyclohexanone derivative. The reduction of the ketone functionality using powerful reducing agents like lithium aluminum hydride (LiAlH₄) can yield the target diol.[1] The stereochemical outcome is governed by the steric hindrance around the carbonyl group, often favoring the formation of the more stable trans product.

-

Hydroxymethylation of Cyclohexene: This method involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst.[1] While a direct route, it may require significant optimization to control selectivity and minimize byproduct formation.

-

Biocatalytic Synthesis: A more advanced and green approach utilizes enzymes, such as alcohol dehydrogenases.[1] This method offers exceptional selectivity, often producing the desired stereoisomer with high purity under mild reaction conditions, which is a significant advantage over traditional chemical methods.[1]

Diagram: General Synthetic Workflow

The following diagram illustrates a generalized workflow from a starting material to the purified final product, highlighting the critical stages of synthesis and purification.

Caption: General Synthesis and Purification Workflow.

Purification Protocol: Isolating the trans Isomer

The primary challenge in purification is the removal of the cis-isomer and other reaction byproducts.[1] A multi-step approach is typically necessary.

Step-by-Step Methodology:

-

Initial Workup (Extraction):

-

Rationale: To remove inorganic salts and highly polar, water-soluble byproducts from the crude reaction mixture.

-

Procedure: The crude product is dissolved in an appropriate organic solvent (e.g., ethyl acetate). This organic phase is then washed sequentially with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic catalysts, followed by brine to reduce the water content in the organic layer. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.[1]

-

-

Solvent Removal:

-

Rationale: To isolate the non-volatile components (isomers and byproducts).

-

Procedure: The organic solvent is removed under reduced pressure using a rotary evaporator.

-

-

Crystallization (Key Separation Step):

-

Rationale: To exploit the differences in solubility and crystal lattice energy between the trans and cis isomers. The more stable trans isomer often crystallizes more readily.

-

Procedure: The concentrated crude oil is dissolved in a minimal amount of a suitable hot solvent or solvent system (e.g., ethyl acetate/hexane). The solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum. This process can be repeated to achieve higher purity.

-

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemistry of this compound requires a suite of analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Spectroscopic Identification

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: FTIR is essential for confirming the presence of key functional groups. For this molecule, the most telling feature is a broad, intense absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[1] The C-H stretching of the aliphatic cyclohexane ring will appear in the 2990-2850 cm⁻¹ region.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure elucidation and stereochemical assignment. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial positions, allowing for definitive confirmation of the trans configuration.

-

Chromatographic Purity Assessment

-

Gas Chromatography (GC):

-

Principle: GC is the workhorse for determining the purity of the final product and quantifying the presence of the cis-isomer or other volatile impurities.[1] Due to the compound's polarity and high boiling point, temperature programming is necessary.[1] A flame ionization detector (FID) is typically used for quantification.[1]

-

-

High-Performance Liquid Chromatography (HPLC):

Diagram: Analytical Validation Workflow

Caption: Integrated Analytical Workflow for Validation.

Applications in Research and Development

The utility of this compound stems from its rigid, well-defined stereochemistry and its two hydroxyl groups, which can be selectively functionalized.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate or building block for synthesizing active pharmaceutical ingredients (APIs).[1] The cyclohexane core provides a rigid scaffold that can correctly orient functional groups for interaction with biological targets. It is a precursor in the synthesis of drugs like Ambroxol.[9]

-

Materials Science: As a diol monomer, it is used in the production of specialty polymers, such as polyesters and polyurethanes. The rigid cycloaliphatic structure imparts enhanced thermal stability, hardness, and optical clarity to the resulting polymers compared to their linear aliphatic counterparts.

-

Liquid Crystals: The defined geometry of the molecule makes it a valuable component in the synthesis of liquid crystals, which are essential for modern display technologies.[1]

-

Fragrance Industry: Derivatives of this diol are utilized in the creation of unique fragrance compounds, where the molecular shape and functional groups contribute to specific olfactory properties.[1][10]

Safety and Handling

According to safety data sheets, this compound is considered an irritant.[6] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[11][13] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[12][14]

References

-

Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. PubChem, National Center for Biotechnology Information. [Link]

-

This compound, 5g, Each. CP Lab Safety. [Link]

-

4-(Hydroxymethyl)-1-methylcyclohexanol. PubChem, National Center for Biotechnology Information. [Link]

-

Cyclohexanol, 4-methyl-, trans-. NIST WebBook. [Link]

-

trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

4-Methylcyclohexanol. PubChem, National Center for Biotechnology Information. [Link]

- DE19745529C1 - Production of trans-4-amino-cyclohexanol

Sources

- 1. Buy this compound | 3685-27-6 [smolecule.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

- 10. This compound | 3685-27-6 [chemicalbook.com]

- 11. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Executive Summary

For organizations creating content for researchers, scientists, and drug development professionals, understanding the "why" behind a search query is paramount. Traditional keyword intent models—informational, navigational, transactional—fall short of capturing the nuanced, multi-stage journey of a scientific investigation. This in-depth guide introduces a five-part framework specifically designed to categorize keywords based on the distinct intents of researchers in the drug development lifecycle. By aligning content with these specific intents, from foundational inquiry to post-market analysis, organizations can create more effective, authoritative, and valuable technical guides and whitepapers that resonate with a scientific audience and accelerate the pace of discovery.

Introduction: Beyond Traditional Search Intent: The Scientific Mindset

Marketing to scientists and researchers is fundamentally different from marketing to a general audience.[1] This audience is trained to demand proof, value data over hyperbole, and trust peer-reviewed evidence above all else.[1] In fact, an overwhelming 89.6% of scientists utilize whitepapers in their pre-purchase research, and 81.4% rely on published studies to inform their decisions.[2] Their online search behavior is not a simple linear path to a purchase but a cyclical process of inquiry, experimentation, and validation.

The standard models of search intent are insufficient because they are primarily designed to interpret consumer behavior. A researcher's "informational" query is not just about acquiring a fact; it's about understanding a mechanism, evaluating a protocol, or troubleshooting an experiment. Their "commercial" investigation is not a simple product comparison but a deep dive into the technology, methodology, and data supporting a particular tool or service. To effectively engage this audience, we must move beyond these general categories and adopt a framework that reflects the scientific method itself.

The Five Stages of Researcher Intent in Drug Development

The journey from a basic scientific question to a marketable therapeutic is a long and complex one, typically spanning over a decade.[3] We have synthesized the typical progression of a scientific investigation within this pipeline into a five-stage framework of researcher intent. Each stage represents a distinct set of goals, questions, and information needs.

Stage 1: Foundational & Mechanistic Inquiry

At this initial stage, researchers are exploring a new area of study, seeking to understand the fundamental principles, key biological pathways, and established scientific models.[4] This is the "basic research" phase, where the goal is to expand fundamental knowledge.[4] They are building the conceptual foundation upon which all future experiments will be based.

-

Primary Goal: To understand the landscape of a research area, including key concepts, historical context, and major scientific debates.

-

Guiding Questions:

-

"What is the current understanding of the mTOR signaling pathway in oncology?"

-

"What are the key animal models for studying Alzheimer's disease?"

-

"What is the history of CRISPR-Cas9 technology?"

-

-

Keyword Indicators: "pathway," "mechanism of action," "animal model," "review," "overview," "history of," "introduction to."

-

Effective Content Formats: Comprehensive review articles, in-depth whitepapers on biological pathways, educational webinars, and detailed scientific blog posts.[5]

Stage 2: Methodological & Protocol Evaluation

Once a research direction is established, the focus shifts to the "how." Researchers at this stage are looking for detailed, validated experimental procedures. They are intensely focused on the reproducibility and reliability of methods, as this is the cornerstone of sound scientific practice.

-

Primary Goal: To find and evaluate detailed, step-by-step experimental protocols and methodologies.

-

Guiding Questions:

-

"What is the best protocol for a Western Blot analysis of protein X?"

-

"How do I perform a cell viability assay using MTT?"

-

"What are the quality control standards for a successful ELISA?"

-

-

Keyword Indicators: "protocol," "step-by-step guide," "how to," "assay," "methodology," "troubleshooting," "best practices," "kit."

-

Effective Content Formats: Detailed application notes, step-by-step video tutorials, downloadable protocols (PDFs), and troubleshooting guides.

Stage 3: Target Validation & Preclinical Strategy

In this phase, the research becomes more applied and directed toward a specific objective, such as the development of a new drug.[4] Researchers are identifying and validating potential drug targets and planning their preclinical studies.[6][7]

-

Primary Goal: To gather evidence to support or refute the role of a specific molecule or pathway in a disease and to design preclinical experiments.

-

Guiding Questions:

-

"What is the evidence linking kinase Y to tumor progression?"

-

"What are the best in vivo models for testing a new immunotherapy agent?"

-

"What are the standard toxicology studies required for an IND application?"

-

-

Keyword Indicators: "target validation," "preclinical model," "in vivo study," "toxicology," "pharmacokinetics," "biomarker," "IND-enabling studies."

-

Effective Content Formats: Case studies, whitepapers on preclinical drug development, technical notes on specific research models, and regulatory guidelines.[8]

Stage 4: Clinical & Translational Application

This stage involves the translation of laboratory findings into clinical practice.[4] Researchers are now dealing with human trials and the complexities of how a potential therapeutic will interact with the human body.[8]

-

Primary Goal: To understand the design and execution of clinical trials, patient stratification, and the analysis of clinical data.

-

Guiding Questions:

-

"What are the primary endpoints for a Phase II clinical trial in oncology?"

-

"How are patients selected for a clinical trial of a new cardiovascular drug?"

-

"What are the common adverse events associated with PARP inhibitors?"

-

-

Keyword Indicators: "clinical trial," "Phase I/II/III," "patient stratification," "primary endpoint," "adverse events," "pharmacovigilance," "translational research."

-

Effective Content Formats: Clinical trial protocols, data from completed studies, articles on regulatory requirements for clinical research, and expert analyses of clinical trends.

Stage 5: Competitive & Post-Market Intelligence

Once a drug is on the market, the research does not stop. Scientists and drug development professionals continue to monitor its performance, investigate new indications, and keep an eye on the competitive landscape.

-

Primary Goal: To gather information on the performance of existing drugs, competitor pipelines, and new trends in the field.

-

Guiding Questions:

-

"What is the long-term efficacy and safety data for drug Z?"

-

"Which companies are developing next-generation immunotherapies?"

-

"What are the latest advancements in drug delivery technologies?"

-

-

Keyword Indicators: "post-market surveillance," "competitor analysis," "drug pipeline," "market trends," "real-world evidence," "next-generation."

-

Effective Content Formats: Market analysis reports, competitor landscape whitepapers, summaries of recent conference presentations, and expert opinion articles.

Visualizing the Researcher Intent Framework

To better illustrate the relationship between these five stages, the following diagram maps out the progression of researcher intent from foundational knowledge to post-market analysis.

References

- 1. Understanding the information-seeking behavior of pharmacy college faculty, staff, and students: implications for improving embedded librarian services - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The KEYWORDS Framework: Standardizing Keyword Selection for Improved Big Data Analytics in Biomedical Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. intuitionlabs.ai [intuitionlabs.ai]

- 4. psbr.org [psbr.org]

- 5. The Researcher’s Journey: The Discovery Phase of Drug Development | EBSCO [about.ebsco.com]

- 6. Understanding the Drug Discovery Pipeline [delta4.ai]

- 7. Navigating the Drug Development Process: From Discovery to Market - SEQENS [seqens.com]

- 8. What Are the 5 Stages of Drug Development? | University of Cincinnati [online.uc.edu]

Abstract

The journey from a fundamental biological insight to a marketable therapeutic is an arduous and intricate process, underpinned by a critical initial phase of foundational and exploratory research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the preliminary stages of drug discovery. We will delve into the core principles of identifying and validating novel drug targets, outline robust methodologies for hit identification, and emphasize the iterative nature of early-stage investigation. By grounding our discussion in established scientific principles and providing actionable protocols, this guide aims to equip scientists with the knowledge to build a solid foundation for their drug development programs, ultimately increasing the probability of downstream success.

I. The Bedrock of Innovation: The Role of Foundational Research

The genesis of nearly every transformative therapeutic can be traced back to foundational, curiosity-driven basic scientific research.[1][2] A staggering 80% of transformative, FDA-approved drugs originated from basic research discoveries where scientists were initially seeking to understand a biological process or disease.[1] This underscores a critical principle: a deep and nuanced understanding of disease pathophysiology is the essential bedrock upon which successful drug discovery programs are built.[3]

This initial phase is not a linear path but a dynamic interplay of disciplines including molecular and cell biology, biochemistry, and genomics.[3] The primary objective is to identify and begin to characterize potential therapeutic targets—typically proteins or genes—that are intrinsically linked to the disease state.[4][5] This "pre-discovery" stage is characterized by hypothesis generation, rigorous experimentation, and a commitment to unraveling the complex molecular mechanisms that drive pathology.[5]

Key Activities in Foundational Research:

-

Disease Mechanism Elucidation: Gaining a granular understanding of the biological pathways that are dysfunctional in a specific disease.

-

Target Identification: Pinpointing specific molecules, such as proteins or nucleic acids, that are believed to play a causal role in the disease process.[5][6]

-

Genomic and Proteomic Analysis: Utilizing large-scale data to compare healthy and diseased states, thereby revealing potential targets.[6][7]

The insights gleaned from this foundational work are not merely academic; they form the logical and scientific justification for embarking on a resource-intensive drug discovery campaign.

II. From Hypothesis to Validated Target: The Crucial Step of Target Validation

Identifying a potential target is only the first step; validating its role in the disease is a critical process that confirms its suitability for therapeutic intervention.[6][7] Target validation is the rigorous, evidence-based process of demonstrating that modulating the identified target will likely lead to a therapeutic benefit in the intended patient population.[8] This phase is paramount for mitigating the significant financial risks associated with clinical trial failures, as a substantial portion of drug candidates fail due to a lack of efficacy, which can often be traced back to poorly validated targets.[9]

Pillars of Target Validation:

A multi-pronged approach is essential for robust target validation, integrating genetic, pharmacological, and functional data to build a compelling case.

-

Genetic Validation: This approach manipulates the gene encoding the target to assess its functional role.[7] Techniques like CRISPR-based gene editing and RNA interference (RNAi) can be used to knockdown or knockout the target gene and observe the resulting phenotypic changes in cellular or animal models.[7]

-

Pharmacological Validation: This involves using small molecules or antibodies—often referred to as "tool compounds"—to modulate the target's activity. The goal is to mimic the effect of a potential drug and observe whether this produces the desired therapeutic outcome in a disease model.

-

Animal Models: In vivo studies using animal models of the disease are invaluable for providing proof-of-concept.[1] These models allow researchers to assess the effect of target modulation in a complex biological system and gather preliminary data on efficacy and potential side effects.[1]

-

Biomarker Analysis: Identifying and evaluating biomarkers that reflect target activity or the disease state can provide crucial evidence for target engagement and pharmacodynamic effects.[10]

The convergence of evidence from these diverse approaches provides the necessary confidence to proceed to the next, more resource-intensive stages of drug discovery.

Experimental Workflow: Target Validation Using CRISPR-Cas9

The following diagram illustrates a typical workflow for validating a target using CRISPR-Cas9 technology in a cell-based assay.

Caption: CRISPR-Cas9 based target validation workflow.

III. The Hunt for Hits: Exploratory Screening and Hit Identification

With a validated target in hand, the next phase of exploratory research is to identify "hits"—small molecules that can bind to the target and modulate its function.[11][12] This process, known as hit identification, is a critical early step that provides the chemical starting points for further optimization.[11]

Common Methodologies for Hit Identification:

Several complementary approaches can be employed to screen for hit compounds, each with its own advantages and limitations.

-

High-Throughput Screening (HTS): This is an automated method for testing large libraries of compounds against the target in biochemical or cell-based assays.[11] HTS is a brute-force approach that can rapidly screen hundreds of thousands to millions of compounds.[13]

-

Virtual Screening (VS): This computational technique uses computer models to predict which compounds are likely to interact with the target protein.[11] It is a cost-effective way to narrow down large compound libraries to a more manageable number for experimental testing.[11]

-

Fragment-Based Drug Discovery (FBDD): This method involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to the target.[11] These fragments can then be grown or linked together to create more potent lead compounds.

-

Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific target.[8] This can be a powerful way to discover first-in-class drugs with novel mechanisms of action.

The Hit-to-Lead (H2L) Process:

Once hits are identified, they undergo a rigorous confirmation and characterization process. This includes:

-

Hit Confirmation: Re-testing the initial hits to confirm their activity and rule out false positives.

-

Dose-Response Analysis: Generating dose-response curves to determine the potency of the confirmed hits.

-

Secondary Assays: Testing the hits in orthogonal assays to further validate their mechanism of action.[12]

-

Initial Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a small number of analogs to understand the relationship between the chemical structure and biological activity.[14]

The most promising hits that emerge from this process are then designated as "leads" and advance to the lead optimization phase.[15]

Experimental Protocol: High-Throughput Screening (HTS) Workflow

The following diagram outlines the key steps in a typical HTS campaign.

Caption: High-Throughput Screening (HTS) workflow.

Data Presentation: Comparison of Hit Identification Methods

| Method | Throughput | Compound Size | Hit Potency | Required Structural Information |

| High-Throughput Screening (HTS) | Very High (100k-1M) | ~500 Da | nM to µM | Not required |

| Virtual Screening (VS) | Extremely High (>1M) | ~500 Da | Predicted | Target structure required |

| Fragment-Based Drug Discovery (FBDD) | Medium (1k-10k) | <300 Da | µM to mM | Target structure required |

| Phenotypic Screening | High (10k-100k) | ~500 Da | Varies | Not required |

IV. Conclusion: Building a Foundation for Success

The foundational and exploratory phases of drug discovery are a dynamic and iterative process of scientific inquiry. They demand a deep understanding of disease biology, a rigorous approach to target validation, and a strategic application of hit identification technologies. While fraught with challenges, a well-executed foundational research program significantly de-risks the subsequent stages of drug development. By embracing the principles of scientific integrity, causality-driven experimental design, and comprehensive validation, researchers can lay a robust groundwork upon which transformative therapies are built. The journey is long and complex, but a solid foundation is the most critical determinant of ultimate success.

V. References

-

NVIDIA. What is Small Molecule Hit Identification (Hit ID)?. NVIDIA Glossary. [Link]

-

Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of chemical research, 42(6), 724–733. [Link]

-

Biomedcode. The path to drug discovery starts with basic scientific research. [Link]

-

Research Communities. The basic science underlying drug design and discovery. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. [Link]

-

Broad Institute. Small Molecule Hit Identification and Validation. [Link]

-

Creative Biolabs. Hit Identification. [Link]

-

Samuelsson, B. (2012). Role of Basic Science in the Development of New Medicines: Examples from the Eicosanoid Field. Journal of Biological Chemistry, 287(13), 10070-10080. [Link]

-

Pangalos, M. N., Schechter, L. E., & Hurko, O. (2017). Drug discovery and development: Role of basic biological research. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 3(4), 653-659. [Link]

-

LIDE Biotech. The Purpose of Preclinical Testing: A Pillar of Drug Development. [Link]

-

Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. [Link]

-

Biobide. The Role of Lead Optimization in Drug Discovery. [Link]

-

Terstiege, I., & C. L. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Science, 334(6057), 806-811. [Link]

-

Fios Genomics. Preclinical Phase Of The Drug Development Process - An Overview. [Link]

-

Technology Networks. Target Identification & Validation in Drug Discovery. [Link]

-

Drug Discovery News. Basic science: a key ingredient in innovation. [Link]

-

Charles River Laboratories. Lead Optimization Services in Drug Discovery. [Link]

-

Fiveable. Target identification and validation | Medicinal Chemistry Class Notes. [Link]

-

Journal of Exploratory Research in Pharmacology. [Link]

-

Patsnap Synapse. What are the methods of lead optimization in drug discovery?. [Link]

-

ResearchGate. Journal of Exploratory Research in Pharmacology. [Link]

-

Xia & He Publishing. Journal of Exploratory Research in Pharmacology. [Link]

-

Xia & He Publishing Inc.. About the Journal. [Link]

-

Wikipedia. Preclinical development. [Link]

-

PPD. Preclinical Studies in Drug Development. [Link]

-

SciSpace. Journal of exploratory research in pharmacology (Xia & He Publishing). [Link]

-

Frontiers. Drug discovery and development: introduction to the general public and patient groups. [Link]

-

Wikipedia. Drug discovery. [Link]

-

Preclinical Research in Drug Development: From Toxicology to Translational Insights. [Link]

-

What are some groundbreaking works in drug discovery?. [Link]

Sources

- 1. The path to drug discovery starts with basic scientific research - Biomedcode [biomedcode.com]

- 2. Basic science: a key ingredient in innovation | Drug Discovery News [drugdiscoverynews.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. wjbphs.com [wjbphs.com]

- 8. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. fiveable.me [fiveable.me]

- 11. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary [nvidia.com]

- 12. Hit Identification - Creative Biolabs [creative-biolabs.com]

- 13. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 14. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 15. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

A Senior Application Scientist's Guide to Rapamycin: Methodologies and Applications

Abstract

Rapamycin, a macrolide originally discovered for its antifungal properties, has become an indispensable tool in biomedical research.[1] Its high specificity as an inhibitor of the mechanistic Target of Rapamycin (mTOR) has unlocked profound insights into the central signaling pathways governing cell growth, proliferation, metabolism, and aging.[2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core methodologies and applications of Rapamycin. We move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results. This document covers the compound's core mechanism, detailed protocols for in vitro and in vivo applications, and best practices for experimental design and data interpretation.

Core Mechanism: Allosteric Inhibition of mTORC1

Rapamycin's mechanism of action is a classic example of induced proximity. It is not the compound itself that is the direct inhibitor, but rather a gain-of-function complex it forms with an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[1][4] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[2][5][6] This interaction allosterically inhibits the function of mTOR Complex 1 (mTORC1), a multi-protein assembly that serves as a master regulator of anabolic processes.[1][6][7]

mTORC1 integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to control protein synthesis and limit catabolic processes like autophagy.[6][7][8] Key downstream effectors of mTORC1 include S6 Kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][9] By inhibiting mTORC1, Rapamycin effectively reduces the phosphorylation of these targets, leading to a decrease in protein synthesis and cell cycle arrest, typically in the G1 phase.[10][11]

It is crucial to understand that Rapamycin is highly specific for mTORC1 and is largely insensitive to mTOR Complex 2 (mTORC2) in acute treatment scenarios.[7][9] This specificity is the foundation of its utility as a research tool.

Part I: In Vitro Methodologies & Protocols

Preparation and Handling of Rapamycin Stock Solutions

The lipophilic nature and poor aqueous solubility of Rapamycin make proper handling a critical, self-validating step for experimental success.[12] Inconsistent solubilization is a primary source of experimental variability.

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve Rapamycin at high concentrations.[12][13] Preparing a high-concentration stock (e.g., 10 mM) allows for minimal final solvent concentration in cell culture media, typically <0.1%, to avoid solvent-induced artifacts. Aliquoting is mandatory to prevent degradation from repeated freeze-thaw cycles.[12][13]

| Parameter | Value | Rationale & Source(s) |

| Molecular Weight | 914.17 g/mol | Ensures accurate mass calculations for stock preparation.[12][13] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High solubility (≥ 100 mg/mL).[12][13] |

| Stock Concentration | 1-10 mM | High concentration minimizes final solvent volume in experiments.[14] |

| Powder Storage | -20°C, desiccated | Protects from degradation; stable for years.[12][13] |

| Stock Solution Storage | -20°C or -80°C in single-use aliquots | Prevents freeze-thaw cycles; stable for at least 3 months.[11][12][13] |

Step-by-Step Protocol: Preparing a 10 mM Rapamycin Stock

-

Calculation: To prepare 1 mL of a 10 mM stock solution, weigh 9.14 mg of Rapamycin powder.[14]

-

Dissolution: In a sterile, light-protected tube, add 1 mL of high-purity, sterile DMSO to the powder.

-

Mixing: Vortex thoroughly until the solution is completely clear. Gentle warming in a 37°C water bath can assist if needed.[14]

-

Aliquoting: Dispense into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Storage: Store aliquots at -20°C or -80°C, protected from light.[14]

Validating mTORC1 Inhibition: Western Blot Analysis

The most direct method to confirm Rapamycin's activity in cells is to measure the phosphorylation status of its canonical downstream targets, S6K1 and 4E-BP1. A decrease in the phosphorylation of these proteins is a reliable pharmacodynamic biomarker of mTORC1 inhibition.[5][15]

Causality: mTORC1 phosphorylates S6K1 at Threonine 389 (Thr389) and 4E-BP1 at multiple sites, including Threonine 37/46 (Thr37/46).[16][17] These phosphorylation events are required for their activity. Using phospho-specific antibodies allows for a ratiometric analysis (phospho-protein vs. total protein), providing a robust and quantifiable readout of pathway inhibition.

Recommended Antibodies for mTOR Pathway Analysis

| Target Protein | Phospho-Site | Rationale | Example Supplier (Cat. #) |

| p70 S6 Kinase (S6K1) | Thr389 | Primary mTORC1 phosphorylation site, correlates with kinase activity.[16] | Cell Signaling Technology (#9234)[16], Invitrogen (701064)[18] |

| 4E-BP1 | Thr37/46 | Priming phosphorylation sites by mTORC1.[17][19] | Cell Signaling Technology (#2855, #9459)[19][20] |

| Total S6K1 | N/A | Loading control to normalize for protein levels. | Sino Biological (110396-R0001)[21] |

| Total 4E-BP1 | N/A | Loading control to normalize for protein levels. | Cell Signaling Technology (#9644)[17] |

Step-by-Step Protocol: Western Blot for mTORC1 Activity

-

Cell Treatment: Plate cells to reach 70-80% confluency. Treat with desired concentrations of Rapamycin (e.g., 1-100 nM) for a specified time (e.g., 1-24 hours). Include a DMSO vehicle control.[15]

-

Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[15]

-

Quantification: Determine protein concentration using a BCA assay.[15]

-

Sample Preparation: Normalize protein amounts (20-30 µ g/lane ) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[15]

-

Gel Electrophoresis: Separate proteins on an 8-12% SDS-PAGE gel. Due to the high molecular weight of mTOR itself (~289 kDa), a lower percentage gel (e.g., 6-8%) is needed if probing for the kinase directly.[22][23]

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-phospho-S6K1 Thr389, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[23]

-

Secondary Antibody Incubation: Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: Detect signal using an enhanced chemiluminescence (ECL) kit.[24]

-

Analysis: Quantify band intensity. The result is validated when the ratio of phospho-S6K1/total-S6K1 and phospho-4E-BP1/total-4E-BP1 decreases in a dose-dependent manner with Rapamycin treatment.

Measuring Autophagy Induction: LC3 Conversion Assay

By inhibiting mTORC1, a key negative regulator of autophagy, Rapamycin is a standard positive control for inducing this cellular recycling process.[6] The most common method for monitoring autophagy is to track the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated form, LC3-II.[25]

Causality: During autophagy, LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is then recruited to the autophagosome membrane.[25] This modification causes LC3-II to migrate faster on an SDS-PAGE gel than LC3-I. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. However, this static measurement can be misleading. A true measure of "autophagic flux" (the entire process) requires the use of lysosomal inhibitors like Bafilomycin A1 or Chloroquine.[26] If Rapamycin truly induces autophagy, the accumulation of LC3-II will be even greater in the presence of a lysosomal inhibitor, as the final degradation step is blocked.

Part II: In Vivo Applications & Considerations

Moving from cell culture to animal models introduces complexities in drug formulation, delivery, and pharmacodynamics.

Formulation and Administration of Rapamycin

Rapamycin's poor water solubility presents a significant challenge for in vivo studies.[27] Formulations must be carefully prepared to ensure bioavailability and prevent precipitation.

Causality: For intraperitoneal (IP) injection, a common and reliable route, co-solvent systems are necessary.[28] A typical formulation involves dissolving Rapamycin in 100% ethanol first, then diluting it in a vehicle containing PEG400 and Tween 80.[28] This creates a stable emulsion for administration. For oral administration, specialized formulations like nano-micelles or encapsulation may be required to improve absorption, as standard Rapamycin has very low oral bioavailability.[27]

Typical In Vivo Dosing Regimens in Mice

| Research Area | Mouse Strain | Dosage | Route | Frequency | Reference(s) |

| Longevity | C57BL/6 | 4 mg/kg | IP | Every other day | [29] |

| Longevity | Mixed (UM-HET3) | 14 ppm in diet | Oral (diet) | Continuous | [30] |

| Cancer Model | A/J | 1.5 mg/kg | IP | Every other day | [30] |

| Heart Disease | C57BL/6 | 2, 4, 8 mg/kg/day | Oral (PO) | Daily | [31] |

Step-by-Step Protocol: Preparation for IP Injection (1 mg/mL Solution)

-

Stock Preparation: Prepare a concentrated stock of Rapamycin (e.g., 50 mg/mL) in 100% ethanol.[28]

-

Vehicle Preparation: Prepare a vehicle of 10% PEG400 and 10% Tween 80 in sterile water or saline.[28]

-

Final Dilution: Add the appropriate volume of the ethanol stock to the vehicle. For a 1 mg/mL final solution, a 1:50 dilution is common (e.g., 200 µL of 50 mg/mL stock into 10 mL of vehicle).[28]

-

Mixing: Vortex the solution thoroughly until it is clear and homogenous.

-

Sterilization: Sterile-filter the final solution using a 0.22 µm syringe filter before injection.[28]

-

Administration: Dose animals based on body weight. For a 25g mouse at a 4 mg/kg dose, inject 100 µL of the 1 mg/mL solution.

Pharmacodynamic (PD) Monitoring

To ensure the administered Rapamycin is biologically active, it is essential to measure target engagement in relevant tissues. This self-validating step connects the administered dose to the molecular effect.

Causality: The same principles from in vitro Western blotting apply in vivo. After a treatment period, tissues can be harvested to measure the phosphorylation of S6K1. A single dose of Rapamycin (e.g., 4.5 mg/kg, IP) in mice can suppress p70S6K activity in the liver, with peak effects often observed around 24 hours post-treatment.[32][33] This confirms that the drug reached its target and inhibited mTORC1. Blood levels of Rapamycin can also be measured via techniques like LC-MS/MS to correlate drug exposure with the observed pharmacodynamic effect.

References

-

Monitoring Molecular-Specific Pharmacodynamics of Rapamycin In vivo with Inducible Gal4→Fluc Transgenic Reporter Mice. American Association for Cancer Research Journals. [Link]

-

Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Mice. PubMed Central. [Link]

-

mTOR signaling pathway. Cusabio. [Link]

-

(9459) Phospho-4E-BP1 (Thr37/46) Antibody. CiteAb. [Link]

-

Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. Sino Biological. [Link]

-

Anti-p70 S6 Kinase, phospho (Thr389) Antibody Products. Biocompare. [Link]

-

The Mammalian Target of Rapamycin Signaling Pathway: Twists and Turns in the Road to Cancer Therapy. American Association for Cancer Research Journals. [Link]

-

Mechanism of action of the immunosuppressant rapamycin. PubMed. [Link]

-

Recombinant Anti-S6K1/RPS6KB1 (Thr389,Thr412) Antibody, Rabbit MAb, 110396-R0001. Sino Biological. [Link]

-

Monitoring molecular-specific pharmacodynamics of rapamycin in vivo with inducible Gal4->Fluc transgenic reporter mice. PubMed. [Link]

-

mTOR - Wikipedia. Wikipedia. [Link]

-

mTOR signaling at a glance. PubMed Central. [Link]

-

New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53-/- mice by delaying carcinogenesis. PubMed. [Link]

-

Rapamycin: one drug, many effects. PubMed Central. [Link]

-

Rapamycin: Something Old, Something New, Sometimes Borrowed and Now Renewed. Semantics Scholar. [Link]

-

1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]

-

The Target of Rapamycin and Mechanisms of Cell Growth. MDPI. [Link]

-

Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PubMed Central. [Link]

-

What are the best western conditions for mTOR? ResearchGate. [Link]

-

The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging. PubMed Central. [Link]

-

Methods for the Detection of Autophagy in Mammalian Cells. PubMed Central. [Link]

-

In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]

-

Breakthrough Drug for Feline Heart Disease: Rapamycin Shows Promise in Reversing HCM. DocWire News. [Link]

-

Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects. National Institutes of Health. [Link]

-

Mice were dosed with 2, 4, 5 or 8/kg/day rapamycin through... ResearchGate. [Link]

-

Autophagy Monitoring Assay: Qualitative Analysis of MAP LC3-I to II Conversion by Immunoblot. Springer Nature Experiments. [Link]

-

Testing Efficacy of Administration of the Antiaging Drug Rapamycin in a Nonhuman Primate, the Common Marmoset. PubMed Central. [Link]

-

Advance first potential treatment for feline HCM. TriviumVet Blog. [Link]

-

Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor. PubMed. [Link]

-

Rapamycin | mTOR inhibitor. InvivoGen. [Link]

Sources

- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Target of Rapamycin and Mechanisms of Cell Growth | MDPI [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. cusabio.com [cusabio.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Phospho-p70 S6 Kinase (Thr389) (108D2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. Phospho-p70 S6 Kinase (Thr389) Recombinant Monoclonal Antibody (B2H9L2) (701064) [thermofisher.com]

- 19. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]

- 20. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 21. sinobiological.com [sinobiological.com]

- 22. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 25. Autophagy Detection | LC3 Conversion Assay [worldwide.promega.com]

- 26. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53-/- mice by delaying carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. researchgate.net [researchgate.net]

- 32. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Monitoring molecular-specific pharmacodynamics of rapamycin in vivo with inducible Gal4->Fluc transgenic reporter mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

A Senior Application Scientist's Guide to Navigating the Experimental Maze: Troubleshooting & Optimization Strategies for Novel Compounds

Introduction: Embracing the Complexity of Discovery

In the realm of drug discovery and development, the journey of a novel compound from initial synthesis to a potential therapeutic is fraught with challenges. Researchers and scientists frequently encounter unexpected results, from inconsistent assay readings to unforeseen toxicity, which can derail progress and consume valuable resources. The core of this challenge often lies not in the compound's potential, but in the intricate dance between its inherent physicochemical properties and the complex biological systems it is introduced to. The "reproducibility crisis" in preclinical research underscores the critical need for a systematic, rigorous, and transparent approach to experimentation.[1][2][3]

This guide is designed for the hands-on researcher, the scientist at the bench, and the drug development professional tasked with navigating this complexity. It deviates from rigid, one-size-fits-all protocols. Instead, it offers a logical framework for troubleshooting and optimization, grounded in the principles of causality and self-validation. We will deconstruct common experimental hurdles, provide field-proven strategies for refinement, and equip you with the tools to build robust, reproducible assays. Our focus is not just on the "how," but on the "why," enabling you to make informed decisions that enhance the integrity and impact of your research.

Chapter 1: The Genesis of Error—Compound Integrity and Behavior

Before a compound can elicit a biological response, it must be successfully delivered to the target in a known, stable, and active state. The majority of early-stage experimental variability can be traced back to fundamental issues with the compound itself. Overlooking these foundational parameters is like building a house on sand; the entire experimental structure is at risk of collapse.

The Solubility Problem: A Primary Source of Data Misinterpretation

Poor aqueous solubility is one of the most pervasive challenges in drug discovery, directly impacting the accuracy and reliability of virtually all biological assays.[4][5][6] An inadequately dissolved compound leads to an effective concentration that is much lower than the nominal concentration, causing underestimated potency, variable data, and inaccurate structure-activity relationships (SAR).[4][6]

Causality: When a compound precipitates in an assay, it is no longer available to interact with the target. This can manifest as a plateau in the dose-response curve, high well-to-well variability, or a complete loss of activity.[7] Furthermore, compound precipitation can physically interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.

This protocol provides a multi-step approach to assess the kinetic solubility of "This Compound" in your specific assay buffer, which is crucial for ensuring its bioavailability in in vitro studies.[8]

Objective: To determine the maximum concentration at which "This Compound" remains fully dissolved in the assay buffer under experimental conditions.

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of "This Compound" (e.g., 10-30 mM) in 100% DMSO.[5] Ensure complete dissolution; gentle warming or sonication may be required.

-

-

Serial Dilution:

-

Perform a serial dilution of the DMSO stock to create a range of concentrations.

-

-

Addition to Assay Buffer:

-

Add a small, fixed volume of each DMSO dilution to your specific assay buffer (e.g., a 1:100 dilution to keep final DMSO concentration ≤1%).

-

Critical Step: Mix the DMSO stock dilutions directly into the assay media. Avoid diluting first in an intermediate aqueous solution, as this increases the likelihood of precipitation.[5]

-

-

Equilibration & Observation:

-

Incubate the solutions under the same conditions as your planned experiment (e.g., 1-2 hours at 37°C).

-

Visually inspect each concentration against a dark background. Look for cloudiness, precipitates, or particles.

-

Advanced Check (Tyndall Effect): Shine a laser pointer through the solution. A visible beam indicates the presence of suspended particles, meaning the compound is not truly dissolved.[9]

-

-

Filtration & Quantification (The Gold Standard):

-

Filter the solutions through a 0.22 µm syringe filter to remove any precipitated compound.[9]

-

Quantify the concentration of the compound in the filtrate using an appropriate analytical method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy).

-

The highest concentration that shows no significant drop after filtration is your kinetic solubility limit.

-

| Problem | Potential Cause | Recommended Solution / Optimization |

| Low Solubility Limit | Compound's intrinsic properties (high lipophilicity). | Consider using co-solvents (e.g., PEG, glycerol) if compatible with the assay.[10] For lead optimization, medicinal chemists can introduce polar functional groups.[8] |

| Precipitation Over Time | Supersaturated solution created from DMSO stock is unstable. | Always work below the determined thermodynamic solubility limit for long-term experiments.[9] |

| Inconsistent Results | Freeze-thaw cycles of DMSO stock causing compound precipitation.[5] | Aliquot DMSO stocks into single-use volumes to avoid repeated freeze-thaw cycles.[7] |

| Compound Inactive | Compound precipitated out of solution, effective concentration is near zero. | Re-run the experiment at concentrations at or below the measured kinetic solubility limit. |

// Node Definitions start [label="Unexpected Result:\nLow Potency or High Variability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is Compound Solubility in\nAssay Buffer Confirmed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; sol_protocol [label="Perform Kinetic Solubility Assay\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is Solubility Limit >\nEffective Assay Concentration?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; sol_issue [label="Root Cause Identified:\nSolubility Issue", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_sol [label="Optimize Assay:\nLower Concentration or Reformulate", fillcolor="#F1F3F4", fontcolor="#202124"]; other_issues [label="Solubility Unlikely the Root Cause.\nInvestigate Other Factors.", fillcolor="#F1F3F4", fontcolor="#202124"]; proceed [label="Proceed with Confidence:\nCompound is Soluble", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol_protocol [label="No"]; sol_protocol -> q2; q1 -> q2 [label="Yes"]; q2 -> sol_issue [label="No"]; sol_issue -> optimize_sol; q2 -> proceed [label="Yes"]; proceed -> other_issues; } DOT Caption: Initial troubleshooting workflow for unexpected results.

Chapter 2: Fortifying the Core—Assay Design and Validation

With the compound's solubility understood, the focus shifts to the experimental system. A robust assay is a self-validating system, designed with controls that unambiguously confirm its performance and signal integrity. Without this, it is impossible to distinguish a true biological effect from an experimental artifact.

The Imperative of Controls

Controls are the cornerstones of a reliable experiment. They establish the baseline, define the dynamic range of the assay, and flag system-wide failures.

| Control Type | Purpose & Causality | Example |

| Negative Control | Establishes the baseline signal in the absence of any stimulation or treatment. | Cells or enzyme with buffer only. |

| Vehicle Control | Accounts for any effect of the solvent (e.g., DMSO) used to dissolve the compound. Essential for distinguishing compound effect from solvent effect. | Cells or enzyme treated with the same concentration of DMSO as the highest compound dose. |

| Positive Control | Confirms that the assay is working as expected and can produce a measurable signal. A failed positive control invalidates the entire experiment.[7] | A known inhibitor or activator for the target. |

| Untreated Control | Represents the normal physiological state of the cells or system. | Healthy, untreated cells. |

Optimizing Cell-Based Assays: A Multifactorial Approach

Cell-based assays introduce biological variability that must be carefully managed.[11] Factors from cell health to instrumentation can significantly impact results.

Objective: To define the optimal parameters for a robust and reproducible cell-based assay (e.g., cytotoxicity, proliferation, or reporter assay).

Methodology:

-

Cell Health and Passage Number:

-

Optimize Seeding Density:

-

Perform a matrix experiment, seeding different numbers of cells per well.

-

Incubate for the planned duration of the assay and measure the signal (e.g., fluorescence, luminescence).

-

Causality: The optimal density produces a strong signal well above background without overcrowding, which can alter cell metabolism and response.[12]

-

-

Determine Optimal Incubation Time:

-

Using the optimal seeding density, treat cells with a positive control and vehicle control.

-

Measure the assay signal at multiple time points (e.g., 6, 12, 24, 48 hours).

-

The optimal time point is that which provides the largest and most stable "assay window" (the signal difference between the positive and negative/vehicle controls).

-

-

Plate Reader Settings:

-

Mitigate "Edge Effects":

Chapter 3: Probing Deeper—Addressing Biological Complexity

Once the compound and the assay system are optimized, the next layer of challenges involves the compound's interaction with the complex cellular environment. Off-target effects and unexpected toxicity are common hurdles in drug development.[14]

Identifying and Mitigating Off-Target Effects

Off-target effects occur when a compound interacts with unintended molecular targets, leading to confounding data or cellular toxicity.[14] Ascribing an observed phenotype solely to the intended target without ruling out off-target activity is a significant pitfall.

Strategies for Minimizing Off-Target Effects:

-

Rational Drug Design: Utilize computational and structural biology tools to design compounds with high specificity for the intended target.[14]

-

Chemical Modification: In siRNA experiments, specific chemical modifications can reduce off-target activity by up to 80%.[15] A similar principle applies to small molecules, where medicinal chemistry can refine the structure to enhance specificity.

-

Dose-Response Analysis: Off-target effects often occur at higher concentrations. A potent compound should exhibit a clear dose-response relationship at concentrations relevant to its on-target activity.

-

Counter-Screening: Test the compound against a panel of related targets (e.g., other kinases in the same family) to assess its selectivity profile.

-

Phenotypic Screening: Use genetic tools like CRISPR-Cas9 or RNAi to knock out the intended target.[14] If "This Compound" still produces the same effect in the knockout cells, the activity is likely due to an off-target mechanism.

Troubleshooting Non-Specific Toxicity

If "This Compound" shows toxicity in a cell-based assay that doesn't seem related to its intended mechanism, consider these common non-specific effects:

-

Mitochondrial Toxicity: The compound may be disrupting mitochondrial function, a common cause of general cytotoxicity. This can be assessed using assays that measure mitochondrial membrane potential or oxygen consumption.[7]

-

Compound Aggregation: At high concentrations, some compounds can form aggregates that nonspecifically inhibit proteins or disrupt cell membranes. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.[16]

-

Reactive Impurities: Low-level impurities from the synthesis process can be reactive and cause toxicity. It is crucial to verify the purity of each compound batch via methods like HPLC or LC-MS.[7][16]

Chapter 4: The Final Pillar—Ensuring Data Integrity and Reproducibility

The ultimate goal of troubleshooting and optimization is to generate reliable, reproducible data. This requires a culture of rigor and transparency.[1][2]

Best Practices for Reproducibility:

-

Detailed Protocols: Document every step of the experiment with explicit detail, including reagent lot numbers, equipment settings, and incubation times. This allows others (and your future self) to repeat the experiment exactly.[1][3]

-

Pre-specification of Analysis Plans: Define your data analysis plan before conducting the experiment to reduce selective reporting or "p-hacking."[2]

-

Method Validation: For key analytical methods, perform a formal validation to document that the method is accurate, precise, specific, and linear over its intended range.[17][18][19]

-

Embrace Healthy Skepticism: Senior investigators should encourage a culture where all members of the research team feel empowered to question results and investigate anomalies.[1] Random audits of raw data can be a valuable practice.[3]

-

Multi-Laboratory Studies: For late-phase preclinical trials, multi-laboratory studies should be considered the gold standard, as they provide a more accurate approximation of the average effect size and improve reproducibility.[20]

Conclusion

The path of a novel compound through the experimental pipeline is rarely linear. By adopting a systematic approach that begins with the compound's fundamental properties, builds upon a foundation of robust assay design, and critically evaluates biological interactions, researchers can transform unexpected results from frustrating roadblocks into valuable insights. This guide provides a framework for that process—a way to troubleshoot thoughtfully, optimize intelligently, and ultimately, produce high-quality, reproducible data that can be trusted to move science forward.

References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

-

Samsa, G., & Samsa, L. (2019). A Guide to Reproducibility in Preclinical Research. Academic Medicine. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

-

Samsa, G., & Samsa, L. (2018). A Guide to Reproducibility in Preclinical Research. ResearchGate. [Link]

-

Speaking of Research. (2018). Diversity may improve the reproducibility of pre-clinical animal research. Speaking of Research. [Link]

-

Samsa, G., & Samsa, L. (2019). A Guide to Reproducibility in Preclinical Research. PubMed. [Link]

-

ILAR Journal. (2020). Improving Replicability, Reproducibility, And Reliability In Preclinical Research: A Shared Responsibility. Oxford Academic. [Link]

-

Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

-

Rupp, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]

-

ResearchGate. (2024). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

-

SRG. (2024). 5 Drug Discovery and Development Challenges and How to Solve Them. SRG. [Link]

-

ZeClinics. (2024). Dealing With The Challenges Of Drug Discovery. ZeClinics CRO. [Link]

-

Erlanson, D. A. (2014). 10 Common Mistakes in Fragment Screening. Michael's Bioinformatics Blog. [Link]

-

Veith, M., et al. (2021). Tackling Drug Discovery Challenges in Pharma. Technology Networks. [Link]

-

Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. [Link]

-

Gavira, J. A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]

-

Patsnap Synapse. (2025). What is the most difficult part of drug discovery?. Patsnap Synapse. [Link]

-

Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

-

Soundararajan, R., et al. (2017). Challenges with risk mitigation in academic drug discovery: finding the best solution. Expert Opinion on Drug Discovery. [Link]

-

The Lifesciences Magazine. (n.d.). 5 Key Parameters In Cell Culture Optimization: Techniques. The Lifesciences Magazine. [Link]

-

CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

-

ResearchGate. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate. [Link]

-

Chemistry World. (2024). How to troubleshoot experiments. Chemistry World. [Link]

-

Ofni Systems. (n.d.). Frequently Asked Questions about Method Validation. Ofni Systems. [Link]

-

University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

-

MDPI. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]

-

Boster Bio. (n.d.). Flow Cytometry Optimization: Sample Prep, Staining & Controls. Boster Bio. [Link]

-

ResearchGate. (2019). Optimization of In Vitro Cell Culture Conditions for Increasing Biomass and Nutraceutical Production. ResearchGate. [Link]

-

IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

-

YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

-

Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. [Link]

-

BioPharm International. (2003). Method Validation Guidelines. BioPharm International. [Link]

-

ZAGENO. (2021). How to Troubleshoot Experiments that Just Aren't Working. ZAGENO Blog. [Link]

-

NIH. (2008). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

ResearchGate. (2024). Recognizing Pitfalls in Virtual Screening: A Critical Review. ResearchGate. [Link]

-

ACS Publications. (2024). Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. ACS Pharmacology & Translational Science. [Link]

-

YouTube. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]

-

Animals (Basel). (2021). Refining Procedures within Regulatory Toxicology Studies: Improving Animal Welfare and Data. PubMed. [Link]

-

Key2Compliance. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Key2Compliance. [Link]

Sources

- 1. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Guide to Reproducibility in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. m.youtube.com [m.youtube.com]

- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 15. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]

- 16. 10 Common Mistakes in Fragment Screening - Michael's Bioinformatics Blog [michaelchimenti.com]

- 17. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]

- 18. demarcheiso17025.com [demarcheiso17025.com]

- 19. sofpromed.com [sofpromed.com]

- 20. speakingofresearch.com [speakingofresearch.com]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.